molecular formula C9H18O B1582604 1-Nonen-3-ol CAS No. 21964-44-3

1-Nonen-3-ol

Cat. No.: B1582604
CAS No.: 21964-44-3
M. Wt: 142.24 g/mol
InChI Key: DWUPJMHAPOQKGJ-UHFFFAOYSA-N
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Description

1-Nonen-3-ol, also known as hexylvinylcarbinol or 1-vinylheptanol, is an organic compound with the molecular formula C₉H₁₈O. It is a clear, colorless liquid with a characteristic odor. This compound is part of the aliphatic alcohol family and is used in various applications due to its unique chemical properties .

Scientific Research Applications

1-Nonen-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential pheromonal activity in insects.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the manufacture of fragrances and flavorings

Safety and Hazards

1-Nonen-3-ol is a combustible liquid . It can cause irritation to the skin, eyes, and respiratory system . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .

Biochemical Analysis

Biochemical Properties

1-Nonen-3-ol plays a significant role in biochemical reactions, particularly in the context of flavor and aroma formation. It is known to interact with enzymes involved in lipid metabolism, such as lipases, which catalyze the hydrolysis of fats . Additionally, this compound can interact with proteins involved in the transport and binding of fatty acids, influencing the overall metabolic processes . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby modulating their activity and affecting the biochemical pathways they regulate .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with membrane-bound receptors and enzymes, leading to changes in gene expression and cellular metabolism . For instance, this compound can modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in transmitting signals from the extracellular environment to the cell interior . This modulation can result in altered cellular responses, including changes in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction . For example, this compound can inhibit the activity of certain lipases by binding to their active sites, thereby preventing the hydrolysis of lipid substrates . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and air . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate metabolic processes without causing significant adverse effects . At higher doses, it can exhibit toxic properties, including hepatotoxicity and neurotoxicity . These dose-dependent effects highlight the importance of careful dosage selection in experimental studies to avoid potential toxicity while achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It can be metabolized by enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, leading to the formation of corresponding aldehydes and acids . These metabolic transformations can influence the levels of various metabolites and affect overall metabolic flux . Additionally, this compound can interact with cofactors such as NAD+ and NADH, which play essential roles in redox reactions and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It can be taken up by cells via passive diffusion or facilitated transport mechanisms, depending on its concentration and the presence of transport proteins . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and membranes, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It can be found in the cytoplasm, where it participates in metabolic reactions, as well as in cellular membranes, where it can modulate membrane fluidity and receptor activity . Additionally, this compound may undergo post-translational modifications that direct it to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can influence organelle function and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Nonen-3-ol can be synthesized through several methods:

    Hydration of Alkenes: One common method involves the hydration of nonene.

    Grignard Reaction: Another method involves the reaction of a Grignard reagent with an aldehyde.

Industrial Production Methods

Industrial production of this compound often involves the hydration of nonene using a solid acid catalyst in a continuous flow reactor. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Nonen-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

1-Nonen-3-ol can be compared with other similar compounds such as:

This compound is unique due to its specific chain length and the position of the hydroxyl group, which confer distinct chemical and physical properties .

Properties

IUPAC Name

non-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h4,9-10H,2-3,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUPJMHAPOQKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865023
Record name 1-Nonen-3-ol
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

195.00 °C. @ 760.00 mm Hg
Record name 1-Nonen-3-ol
Source Human Metabolome Database (HMDB)
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CAS No.

21964-44-3
Record name 1-Nonen-3-ol
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Record name 1-Nonen-3-ol
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Record name 1-Nonen-3-ol
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Record name 1-Nonen-3-ol
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Record name 1-Nonen-3-ol
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Record name Non-1-en-3-ol
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Record name 1-NONEN-3-OL
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Record name 1-Nonen-3-ol
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 1-Nonen-3-ol based on the provided research papers?

A1: The provided research focuses on this compound as a volatile organic compound found in various natural sources. Specifically, it has been identified as a significant component in the aroma profile of silver carp meat [], the flower of Rhododendron calophytum Franch [], and Cynanchum stauntonii []. These studies primarily focus on its identification and quantification using techniques like headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Q2: What is the sensory perception associated with this compound?

A2: this compound is often described as having an earthy and mushroom-like odor []. This characteristic makes it a contributor to the overall aroma profile of the various natural sources where it's found.

Q3: Can you elaborate on the role of this compound in the aroma profile of silver carp meat?

A3: In silver carp meat, this compound was identified as a major volatile component, accounting for 18.95% of the total volatile compounds detected []. The researchers suggested that this compound contributes to the characteristic aroma of the fish, alongside other identified aldehydes that impart "offensive smells" commonly associated with freshwater fish.

Q4: Are there any synthetic routes for this compound discussed in the research?

A4: Yes, one of the papers [] outlines a synthetic route for a derivative of this compound, specifically 2-Methoxymethoxy-1-nonen-3-ol. This method involves a regio- and stereoselective intramolecular hydrosilylation of α-hydroxy enol ethers. While this specific research focuses on a derivative, it suggests potential pathways for synthesizing this compound itself.

Q5: What analytical techniques are commonly employed to study this compound?

A5: The research highlights the use of GC-MS as a powerful tool for identifying and quantifying this compound in complex mixtures [, , ]. This technique allows for the separation of different volatile compounds based on their physical and chemical properties, followed by identification using their mass spectra. Additionally, HS-SPME is often used as a sample preparation technique to extract volatile compounds like this compound from complex matrices before analysis [].

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